molecular formula C20H20FN3O B4520350 [4-(4-fluorophenyl)piperazin-1-yl](1-methyl-1H-indol-5-yl)methanone

[4-(4-fluorophenyl)piperazin-1-yl](1-methyl-1H-indol-5-yl)methanone

Cat. No.: B4520350
M. Wt: 337.4 g/mol
InChI Key: VTDKQGABNVNMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorophenyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl group through nucleophilic substitution reactions. The indole moiety can be introduced via a Friedel-Crafts acylation reaction. The final step often involves coupling the piperazine derivative with the indole derivative under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)piperazin-1-ylmethanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-fluorophenyl)piperazin-1-ylmethanone: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(4-fluorophenyl)piperazin-1-ylmethanone: can be compared with other compounds that have similar structural features, such as:

  • 4-(4-chlorophenyl)piperazin-1-ylmethanone
  • 4-(4-bromophenyl)piperazin-1-ylmethanone
  • 4-(4-methylphenyl)piperazin-1-ylmethanone

These compounds share the piperazine and indole moieties but differ in the substituent on the phenyl ring. The presence of different substituents can significantly affect the compound’s chemical properties and biological activity, highlighting the uniqueness of 4-(4-fluorophenyl)piperazin-1-ylmethanone .

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(1-methylindol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c1-22-9-8-15-14-16(2-7-19(15)22)20(25)24-12-10-23(11-13-24)18-5-3-17(21)4-6-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDKQGABNVNMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-fluorophenyl)piperazin-1-yl](1-methyl-1H-indol-5-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(4-fluorophenyl)piperazin-1-yl](1-methyl-1H-indol-5-yl)methanone
Reactant of Route 3
Reactant of Route 3
[4-(4-fluorophenyl)piperazin-1-yl](1-methyl-1H-indol-5-yl)methanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[4-(4-fluorophenyl)piperazin-1-yl](1-methyl-1H-indol-5-yl)methanone
Reactant of Route 5
Reactant of Route 5
[4-(4-fluorophenyl)piperazin-1-yl](1-methyl-1H-indol-5-yl)methanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[4-(4-fluorophenyl)piperazin-1-yl](1-methyl-1H-indol-5-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.